(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid
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Overview
Description
(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid is a chemical compound known for its unique structure and properties. It is characterized by the presence of a methoxycarbonyl group and a carboxylic acid group attached to a cyclohexene ring. This compound has various applications in scientific research and industry due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the catalytic hydrogenation of a suitable diene precursor, followed by esterification and subsequent hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings to achieve consistent quality .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated cyclohexane derivatives.
Substitution: Substituted cyclohexene derivatives.
Scientific Research Applications
(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. Its methoxycarbonyl and carboxylic acid groups play crucial roles in binding to active sites and altering the activity of target molecules.
Comparison with Similar Compounds
- (1S,6R)-6-(Methoxycarbonyl)-1-methyl-3-cyclohexene-1-carboxylic acid
- (1R,6S)-6-(Methoxycarbonyl)-6-phenyl-3-cyclohexene-1-carboxylic acid
- (1S,6R)-6-acetyl-1-methyl-3-cyclohexene-1-carboxylic acid
Comparison: Compared to similar compounds, (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid is unique due to its specific stereochemistry and functional groups. This uniqueness imparts distinct reactivity and biological activity, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
(1R,6S)-6-methoxycarbonylcyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-3,6-7H,4-5H2,1H3,(H,10,11)/t6-,7+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYLMIDEMAPSGH-RQJHMYQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC=CCC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC=CC[C@H]1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88335-93-7 |
Source
|
Record name | 2-Hydrogen 1-Methyl (1S,2R)-1,2,3,6-Tetrahydrophthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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